![molecular formula C14H17N5O3S B2794717 N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351658-94-0](/img/structure/B2794717.png)
N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
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Overview
Description
N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Insecticidal Compounds : Research has demonstrated the synthesis of innovative heterocycles incorporating a thiadiazole moiety, showing potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such studies highlight the importance of heterocyclic compounds in developing new insecticidal agents.
Antimicrobial Activity : New heterocyclic compounds incorporating the pyrazolopyridine moiety have been synthesized and evaluated for their antimicrobial properties, suggesting a potential application in combating microbial resistance (Abu-Melha, 2013).
Polyheterocyclic Systems : The construction of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine precursors has been explored, indicating a route for the development of novel compounds with potential pharmaceutical applications (Abdel‐Latif et al., 2019).
Pharmacological Applications
Anticancer Agents : Modification of certain acetamide compounds as PI3K inhibitors has been studied, showing significant anticancer effects and reduced toxicity, pointing towards the potential therapeutic applications of such compounds in oncology (Wang et al., 2015).
Antimicrobial and Antifungal Agents : Green synthetic approaches have been employed to create compounds exhibiting competitive antimicrobial activities, indicating the role of heterocyclic chemistry in developing new antimicrobial agents (Abdelhamid et al., 2016).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effects on copper in hydrochloric acid systems, showcasing the potential of heterocyclic compounds in industrial applications such as corrosion protection (Sudheer & Quraishi, 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been shown to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given its structural similarity to indole derivatives, it may exert a variety of biological effects depending on its specific targets and mode of action .
properties
IUPAC Name |
N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-8(20)15-14-16-10-4-5-19(7-11(10)23-14)13(21)9-6-18(2)17-12(9)22-3/h6H,4-5,7H2,1-3H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJVVYFVIDUUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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